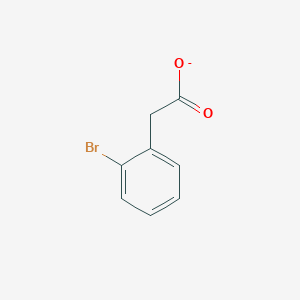

2-(2-Bromophenyl)acetate

Description

Contextual Significance within Bromoaromatic Compound Chemistry

Aromatic compounds are a class of organic molecules that contain a stable, cyclic, and conjugated system of π-electrons. openaccessjournals.com This structure gives them unique stability and reactivity; they typically undergo substitution reactions rather than addition reactions, which preserves the aromatic ring. openaccessjournals.com The introduction of a halogen atom, such as bromine, to an aromatic ring creates a bromoaromatic compound. This substitution is significant because it provides a reactive "handle" on the otherwise stable aromatic ring.

The carbon-bromine bond in compounds like 2-(2-Bromophenyl)acetate is a key functional group. It allows for a variety of subsequent chemical transformations. The presence of the bromine atom activates the molecule for participation in numerous coupling reactions, such as those catalyzed by transition metals like palladium and copper. researchgate.netchemscene.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The wide availability of carboxylic acids, which can be converted into organic halides, further enhances the importance of this class of compounds in chemical synthesis. acs.org The stability and diverse reactivity of bromoaromatic compounds make them essential components in the synthesis of pharmaceuticals, agrochemicals, and materials science. openaccessjournals.coma2bchem.com

Role as a Key Synthetic Building Block and Precursor

This compound serves as a versatile building block in organic chemistry. guidechem.com Its structure, containing both a bromo-substituted aromatic ring and an ester functional group, allows it to be a precursor for a diverse range of more complex molecules. lookchem.coma2bchem.com Chemists utilize this compound as a key intermediate in multi-step syntheses to introduce the 2-bromophenylacetyl moiety into a target molecule. a2bchem.com

For example, it is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, which is a degradation product of the antipsychotic drug Asenapine. chemicalbook.com It is also used in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. a2bchem.com The ability to undergo reactions like nucleophilic substitution, acylation, and condensation makes it a valuable tool for chemists in fields such as drug discovery and material science. a2bchem.com

Below is a table summarizing the key properties of Methyl this compound, a common ester form of the compound.

| Property | Value |

| CAS Number | 57486-69-8 |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Appearance | Colorless liquid / Clear Oil |

| Boiling Point | 264.1°C at 760mmHg |

| Density | 1.445 g/cm³ |

| Flash Point | 113.5°C |

| Refractive Index | 1.543 |

| Data sourced from multiple chemical property databases. guidechem.comchemicalbook.comnih.gov |

Overview of Academic Research Trends and Developments

Recent academic research continues to explore and expand the synthetic utility of this compound and its derivatives. A significant trend involves the development of novel cyclization and annulation reactions to construct complex molecular architectures from relatively simple starting materials.

One notable development is the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones (a type of organic compound) to create benzoxepines. acs.orgresearchgate.net This method is efficient, operates under transition-metal-free conditions, and produces a broad range of benzoxepine (B8326511) structures in moderate to excellent yields. acs.orgresearchgate.net The reaction proceeds through a tandem process involving annulation, a ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.net

Another area of active research involves copper-catalyzed reactions. For instance, a copper-catalyzed intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed to synthesize (E)-3-arylideneindolin-2-ones, which are biologically important compounds. researchgate.net This protocol is attractive because it uses readily available starting materials and mild, noble-metal-free conditions. researchgate.net

These research trends highlight a move towards creating more efficient, scalable, and environmentally friendly synthetic methods. The focus is on maximizing molecular complexity from simple, readily available building blocks like this compound.

A summary of selected recent research applications is presented below:

| Research Area | Reaction Type | Product Class | Key Features | Year |

| Benzoxepine Synthesis | Base-mediated decarboxylative annulation | Benzoxepines | Transition-metal-free, high regioselectivity, broad substrate scope. acs.orgresearchgate.net | 2023 |

| Indolinone Synthesis | Copper-catalyzed lactamization | (E)-3-Arylideneindolin-2-ones | Ligand-free, mild conditions, good tolerability of functional groups. researchgate.net | 2022 |

| Asenapine Degradation Product Synthesis | Reagent in multi-step synthesis | 2,3,3a,12b-Tetradehydro Asenapine | Used as a key building block for a pharmaceutical-related compound. chemicalbook.com | 2020 |

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrO2- |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

2-(2-bromophenyl)acetate |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

DWXSYDKEWORWBT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromophenyl Acetate and Its Derivatives

Esterification Strategies for the Formation of 2-(2-Bromophenyl)acetate Esters

The direct esterification of 2-bromophenylacetic acid is a common and effective method for the synthesis of this compound esters. Various strategies have been employed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

One of the most widely used methods is the Fischer-Speier esterification . This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, methyl this compound can be synthesized in high yield by refluxing 2-bromophenylacetic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for a short duration. This method is straightforward and generally provides excellent yields, often exceeding 95%.

Beyond simple alkyl esters, more complex derivatives can be prepared using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions, which is particularly useful for sensitive substrates or sterically hindered alcohols.

Another approach involves the conversion of 2-bromophenylacetic acid to its more reactive acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields 2-bromophenylacetyl chloride, which can then be reacted with a wide range of alcohols or phenols to form the corresponding esters. This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive acid chloride intermediate.

Transesterification offers an alternative route, where an existing ester of 2-bromophenylacetic acid is converted into a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. This can be advantageous when the desired alcohol is more valuable or when direct esterification is problematic.

The following table summarizes various esterification strategies for 2-bromophenylacetic acid:

| Esterification Strategy | Reagents and Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol (excess), strong acid catalyst (e.g., H₂SO₄), heat | Simple, high yields for simple alcohols, cost-effective | Requires excess alcohol, harsh conditions may not be suitable for sensitive substrates |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP, room temperature | Mild reaction conditions, broad substrate scope | Stoichiometric amounts of coupling agents and byproducts are generated |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then alcohol, often with a base (e.g., pyridine) | Highly reactive intermediate, high yields with a variety of alcohols | Two-step process, requires handling of hazardous reagents |

| Transesterification | Ester, different alcohol, acid or base catalyst, heat | Useful for converting existing esters, can be driven to completion by removing the byproduct alcohol | Equilibrium-controlled, may require specific conditions to favor product formation |

Preparation Routes to the 2-Bromophenylacetic Acid Moiety

The synthesis of the 2-bromophenylacetic acid core is a crucial prerequisite for the preparation of its ester derivatives. Several synthetic pathways have been developed, starting from readily available precursors.

A common approach is the direct bromination of phenylacetic acid . This electrophilic aromatic substitution reaction can yield a mixture of ortho, meta, and para isomers. The separation of the desired 2-bromo isomer from this mixture can be challenging and often requires chromatographic techniques.

A more regioselective method involves the hydrolysis of 2-bromophenylacetonitrile . The nitrile can be prepared from 2-bromobenzyl bromide via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, affords 2-bromophenylacetic acid in good yield.

The Willgerodt-Kindler reaction provides another route, starting from 2-bromoacetophenone. In this reaction, the ketone is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. While effective, this reaction often requires high temperatures.

Grignard chemistry offers a versatile approach. The Grignard reagent, 2-bromobenzylmagnesium bromide, can be prepared from 2-bromobenzyl bromide and magnesium metal. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields 2-bromophenylacetic acid. Careful control of reaction conditions is necessary to avoid side reactions.

For a more specialized route, the Sandmeyer reaction can be employed starting from 2-aminophenylacetic acid. Diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) bromide solution, introduces the bromine atom at the desired position.

The following table outlines key preparation routes to 2-bromophenylacetic acid:

| Preparation Route | Starting Material(s) | Key Reagents | Key Features |

| Direct Bromination | Phenylacetic acid | Br₂, Lewis acid (e.g., FeBr₃) | Can produce a mixture of isomers, requiring separation. |

| Nitrile Hydrolysis | 2-Bromobenzyl bromide | NaCN or KCN, followed by H⁺/H₂O or OH⁻/H₂O | Good regioselectivity, two-step process. |

| Willgerodt-Kindler Reaction | 2-Bromoacetophenone | Sulfur, morpholine, then hydrolysis | Rearrangement reaction, often requires high temperatures. |

| Grignard Carboxylation | 2-Bromobenzyl bromide | Mg, CO₂, then H⁺/H₂O | Versatile, requires anhydrous conditions. |

| Sandmeyer Reaction | 2-Aminophenylacetic acid | NaNO₂, HBr, CuBr | Specific for the conversion of an amino group to a bromine. |

Optimized Reaction Conditions and Yield Enhancements in Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its precursor. Several factors, including catalyst choice, solvent, temperature, and reaction time, can significantly influence the outcome of the synthesis.

In the Fischer esterification of 2-bromophenylacetic acid, the choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other Brønsted acids like p-toluenesulfonic acid or solid acid catalysts such as Amberlyst-15 can also be effective. The use of a large excess of the alcohol not only serves as a reactant but also as the solvent, driving the equilibrium towards the ester product. For the synthesis of methyl this compound, refluxing in methanol with a catalytic amount of sulfuric acid for as little as 30 minutes has been reported to give near-quantitative yields (99%). nih.govorganic-chemistry.org

For the preparation of 2-bromophenylacetic acid via nitrile hydrolysis, the choice of acidic or basic conditions can affect the reaction rate and the formation of byproducts. Strong acids like concentrated HCl or H₂SO₄, or strong bases such as NaOH or KOH, are typically used. Microwave irradiation has been shown to significantly accelerate the hydrolysis of nitriles, reducing reaction times from hours to minutes.

In Grignard reactions, maintaining strictly anhydrous conditions is essential to prevent the quenching of the highly reactive organometallic intermediate. The choice of ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can also influence the reaction rate and yield.

The following table provides examples of optimized reaction conditions for key synthetic steps:

| Reaction | Substrate | Reagents and Conditions | Reported Yield |

| Esterification | 2-Bromophenylacetic acid | Methanol (solvent), cat. H₂SO₄, reflux, 30 min | 99% nih.govorganic-chemistry.org |

| Nitrile Synthesis | 2-Bromobenzyl bromide | KCN, ethanol/water, reflux | Good to excellent |

| Nitrile Hydrolysis | 2-Bromophenylacetonitrile | Concentrated HCl, reflux | High |

| Grignard Carboxylation | 2-Bromobenzyl bromide | Mg, THF, then CO₂ (s), then aq. HCl | Moderate to good |

Asymmetric Synthesis Approaches to Chiral Derivatives

The development of asymmetric methods to synthesize chiral derivatives of this compound is of significant interest, particularly for applications in the pharmaceutical industry where enantiomeric purity is often crucial. These approaches aim to introduce a stereocenter, typically at the α-position to the ester group, in a controlled manner.

One strategy involves the enzymatic resolution of racemic 2-bromophenylacetic acid or its esters. Lipases are commonly employed for this purpose. For example, a racemic ester of 2-bromophenylacetic acid can be subjected to enantioselective hydrolysis by a lipase, yielding one enantiomer of the acid and the unreacted enantiomer of the ester. Alternatively, the racemic acid can be esterified with an alcohol in the presence of a lipase, leading to the formation of one enantiomer of the ester.

Chiral auxiliaries can also be used to direct the stereochemical outcome of a reaction. A chiral alcohol can be esterified with 2-bromophenylacetic acid to form a diastereomeric mixture of esters. These diastereomers can then be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary from the desired diastereomer provides the enantiomerically enriched 2-bromophenylacetic acid or its derivative.

Another powerful technique is asymmetric catalysis . This can involve the use of chiral catalysts to perform enantioselective reactions. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester derived from 2-bromophenylacetic acid, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can lead to the formation of a chiral 2-(2-bromophenyl)propionate derivative with high enantiomeric excess.

Furthermore, the development of chiral Brønsted acids and chiral phase-transfer catalysts has opened up new avenues for the asymmetric α-functionalization of carbonyl compounds. These catalysts could potentially be applied to the enantioselective alkylation or other modifications of enolates derived from this compound.

The following table summarizes key asymmetric synthesis approaches:

| Asymmetric Approach | Description | Key Reagents/Components |

| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture by an enzyme. | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia), proteases. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry. | Chiral alcohols (e.g., (-)-menthol, (-)-8-phenylmenthol), chiral amines. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral transition metal complexes (e.g., Rh-BINAP, Ru-BINAP), chiral organocatalysts (e.g., proline derivatives, chiral phosphoric acids). |

Mechanistic Investigations and Transformative Reactions of 2 2 Bromophenyl Acetate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-(2-Bromophenyl)acetate serves as a key handle for numerous transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide. For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl or vinyl substituents at the 2-position.

The catalytic cycle, widely accepted for this reaction, begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) species. yonedalabs.comlibretexts.org This is followed by transmetalation, where the organic group from the boronic acid or its ester derivative is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the biaryl product and regenerating the catalytically active Pd(0) species. yonedalabs.comnih.gov The choice of ligands, base, and solvent is crucial for achieving high efficiency and can be tailored to the specific substrates involved. libretexts.orgnih.gov For esters like this compound, milder bases such as potassium carbonate or phosphate (B84403) are often preferred to prevent hydrolysis of the ester group.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Typically >85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Typically >90 |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Typically >80 |

Palladium-Catalyzed Heck and Sonogashira Coupling

The Heck reaction creates a substituted alkene through the reaction of an unsaturated halide with an alkene, mediated by a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. fu-berlin.de For this compound, this reaction can be used to synthesize various substituted styrenes or cinnamates, depending on the alkene coupling partner. thieme-connect.de

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net Research on structurally similar compounds, such as alkyl 2-(2-bromophenoxy)acetates, has shown that they can undergo a domino Sonogashira coupling followed by cyclization to form substituted benzo[b]furans. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | Substituted Stilbene |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Substituted Cinnamate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Diphenylacetylene derivative |

Copper-Catalyzed C-O, C-N, and C-S Bond Formations

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming carbon-heteroatom bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols.

For C-N bond formation, studies on the closely related 2-bromobenzoic acids have demonstrated that copper-catalyzed amination can proceed with high regioselectivity, coupling with various aliphatic and aromatic amines without the need for protecting the carboxylic acid group. nih.govresearchgate.net This suggests that this compound would similarly undergo amination to produce N-substituted anthranilic acid derivatives. Modern methods utilize specific ligands and milder bases to broaden the substrate scope, even for base-sensitive compounds. chemistryviews.org

Copper-catalyzed C-O bond formation (etherification) provides a route to diaryl ethers or alkyl aryl ethers. nih.gov Recent advancements have enabled these couplings to occur at room temperature using specialized diamine ligands. researchgate.net This methodology is applicable to a wide range of aryl bromides and alcohols. organic-chemistry.org

C-S bond formation via copper catalysis allows for the synthesis of aryl sulfides. These reactions can be performed by coupling aryl halides with thiols.

| Bond Formed | Nucleophile | Catalyst System | Yield Range (%) |

|---|---|---|---|

| C-N | Aniline | Cu/Cu₂O | 85-99 nih.gov |

| C-N | 1-Aminopyrene | Cu/Cu₂O | 55 nih.gov |

| C-O | n-Butanol | CuI/Diamine Ligand | ~95 researchgate.net |

Other Transition Metal-Mediated Transformations

While palladium and copper are dominant in cross-coupling chemistry, other transition metals like nickel also catalyze important transformations. Nickel catalysts are often more cost-effective and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as those with Grignard reagents or alkyl bromides, can be applied to aryl bromides. nih.govnih.gov For instance, nickel catalysis has been successfully used for the cross-electrophile coupling of phenolic esters with alkyl bromides, demonstrating the viability of C-O bond cleavage and functionalization in related systems. nih.gov These alternative methods expand the toolkit for modifying substrates like this compound.

Lithiation-Mediated Reactions and Subsequent Electrophilic Trapping

The generation of organolithium reagents from aryl halides followed by quenching with an electrophile is a powerful method for introducing a wide range of functional groups. For this compound, this transformation would typically proceed via a halogen-metal exchange mechanism. Reacting the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace the bromine atom with lithium. researchgate.net

The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles. nih.govorganic-chemistry.org For example, reaction with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This method provides a direct route to ortho-substituted phenylacetate (B1230308) derivatives that can be difficult to access through other means. The ester functionality in the starting material must be considered, as organolithium reagents can potentially react with it; however, the halogen-metal exchange is often much faster at low temperatures, allowing for selective functionalization at the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is substituted with strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

The acetate (B1210297) group in this compound is not a sufficiently strong electron-withdrawing group to activate the ring for a standard addition-elimination SNAr mechanism under mild conditions. Therefore, any nucleophilic substitution at this position would likely require harsh conditions and proceed through an alternative pathway, namely the elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.orgmakingmolecules.com

This mechanism is initiated by a very strong base (e.g., sodium amide, NaNH₂) which deprotonates the ring at the position ortho to the bromine atom. makingmolecules.com Subsequent elimination of the bromide ion generates the highly reactive benzyne intermediate. youtube.com The nucleophile then adds to one of the two carbons of the strained triple bond. youtube.com This can lead to a mixture of products if the benzyne is unsymmetrical. For the benzyne derived from this compound, nucleophilic attack could occur at either C1 or C2, leading to a mixture of regioisomers. The formation of benzyne intermediates from ortho-bromoaryl precursors is a well-established strategy in organic synthesis. acs.org

Functional Group Interconversions on the Acetate Ester and Aryl Substituents

The structure of this compound allows for selective manipulations of both the ester group and the aryl bromide. These transformations are fundamental in modifying the compound's properties and for its use as a building block in organic synthesis.

A significant transformation involving both the acetate and the aryl bromide moieties is the base-promoted decarboxylative annulation. In a study, methyl 2-(2-bromophenyl)acetates were reacted with various ynones in the presence of a base to construct benzoxepine (B8326511) derivatives. This reaction proceeds through a tandem sequence of [2+4] annulation, ring-opening decarboxylation, and an intramolecular nucleophilic aromatic substitution, all occurring under transition-metal-free conditions acs.org. The scope of this transformation is broad, with various substituted ynones and methyl 2-(2-bromophenyl)acetates affording the corresponding benzoxepines in moderate to excellent yields acs.org.

| Ynone Reactant | Methyl this compound Derivative | Product | Yield (%) |

|---|---|---|---|

| 1,3-diphenylprop-2-yn-1-one | Methyl this compound | 1,3-diphenyl-2-benzoxepine | 85 |

| 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one | Methyl this compound | 3-phenyl-1-(p-tolyl)-2-benzoxepine | 82 |

| 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one | Methyl this compound | 1-(4-chlorophenyl)-3-phenyl-2-benzoxepine | 88 |

| 1,3-diphenylprop-2-yn-1-one | Methyl 2-(2-bromo-5-methylphenyl)acetate | 6-methyl-1,3-diphenyl-2-benzoxepine | 75 |

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage. For instance, ethyl 4-bromophenylacetate, a close analog, undergoes Suzuki coupling with phenylboronic acid to yield ethyl-(4-phenylphenyl)acetate nih.govcore.ac.uk. This transformation is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand in the presence of a base uwindsor.carsc.orgresearchgate.netnih.gov.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne bond rsc.orgresearchgate.netwikipedia.orglibretexts.orgelsevierpure.com.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. This reaction is catalyzed by a palladium complex and requires a base beilstein-journals.orgresearchgate.netuni-regensburg.deacs.orgresearchgate.netprinceton.edunih.gov.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand researchgate.netsemanticscholar.orgbeilstein-journals.org.

The acetate ester functionality can also be transformed. A common reaction is the reduction of the ester to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an intermediate that subsequently eliminates an alkoxide to form an aldehyde, which is then further reduced to the primary alcohol acs.org.

Radical-Mediated Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for aryl radicals. These radicals can participate in a variety of synthetically useful transformations, particularly intramolecular cyclizations to form heterocyclic systems.

A prominent application of radical reactions involving this structural motif is the synthesis of oxindoles. Derivatives of this compound, such as N-substituted 2-(2-bromophenyl)acetamides, can undergo radical cyclization to afford 3,3-disubstituted oxindoles. The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride or tris(trimethylsilyl)silane, which generates an aryl radical at the 2-position. This aryl radical then attacks the enolate or a related double bond of the amide side chain in an intramolecular fashion to form a five-membered ring, which upon subsequent radical trapping, yields the oxindole (B195798) product nih.gov.

Modern approaches to radical generation often employ photoredox catalysis. Under visible light irradiation, a photocatalyst can facilitate the single-electron reduction of the aryl bromide to a radical anion, which then fragments to release a bromide ion and the desired aryl radical. This method offers milder reaction conditions compared to traditional radical initiation methods wikipedia.orglibretexts.orgsemanticscholar.org.

The following table illustrates the synthesis of polycyclic benzazepine derivatives through a visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes, which are structurally related to derivatives of this compound. This cascade reaction involves a halogen atom transfer (XAT) process and a radical chain mechanism libretexts.org.

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(2-((1-phenylvinyl)oxy)ethyl)-2-bromo-N-(4-methoxybenzyl)acetamide | 2-(4-methoxybenzyl)-5-methylene-2,3,4,5-tetrahydro-1H-benzo[c]azepine-1,6(7H)-dione | 85 |

| N-(2-((1-(4-chlorophenyl)vinyl)oxy)ethyl)-2-bromo-N-(4-methoxybenzyl)acetamide | 2-(4-methoxybenzyl)-7-(4-chlorophenyl)-5-methylene-2,3,4,5-tetrahydro-1H-benzo[c]azepine-1,6(7H)-dione | 78 |

| N-(2-((1-(p-tolyl)vinyl)oxy)ethyl)-2-bromo-N-(4-methoxybenzyl)acetamide | 2-(4-methoxybenzyl)-5-methylene-7-(p-tolyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-1,6(7H)-dione | 82 |

| N-(2-((1-(naphthalen-2-yl)vinyl)oxy)ethyl)-2-bromo-N-(4-methoxybenzyl)acetamide | 2-(4-methoxybenzyl)-5-methylene-7-(naphthalen-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-1,6(7H)-dione | 75 |

These radical-mediated cyclizations are powerful tools for the construction of complex heterocyclic frameworks that are prevalent in natural products and pharmaceuticals. The ability to generate aryl radicals from the bromine moiety of this compound and its derivatives under various conditions highlights the synthetic utility of this compound in radical chemistry.

Synthetic Utility of 2 2 Bromophenyl Acetate in Complex Chemical Architectures

Applications as an Intermediate in Pharmaceutical Synthesis

In the realm of medicinal chemistry, 2-(2-Bromophenyl)acetate and its derivatives serve as crucial starting materials for a variety of therapeutic agents. The presence of the bromine atom facilitates cross-coupling reactions, while the acetate (B1210297) moiety can be hydrolyzed to the corresponding phenylacetic acid, a common structural motif in many biologically active compounds.

This compound is a key precursor in the synthesis of Asenapine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder. rsc.org The synthesis of Asenapine often involves derivatives of 2-(2-bromophenyl)acetic acid. For instance, (E)-2-(2-bromostyryl)-4-chlorophenyl acetate is a key intermediate that can be formed from precursors related to this compound. google.com This intermediate undergoes a cycloaddition reaction to form the core pyrrolidine structure of Asenapine. google.com

Table 1: Key Intermediates in Asenapine Synthesis Derived from this compound Precursors

| Intermediate Compound | Role in Synthesis |

|---|---|

| (E)-2-(2-bromostyryl)-4-chlorophenyl acetate | Undergoes cycloaddition to form the pyrrolidine ring. google.com |

| trans-N-methyl-4-(2-bromophenyl)-3-(2-acetoxy-5-chlorophenyl)pyrrolidine | A direct product of the cycloaddition, which is further processed. google.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov this compound serves as a valuable building block for a variety of these structures, particularly those containing nitrogen and oxygen.

Imidazole is a five-membered heterocyclic ring that is a common feature in many pharmaceutical agents. nih.gov While direct synthesis of annulated imidazoles from this compound is not extensively detailed, the general principles of imidazole synthesis allow for its use. For example, the synthesis of 2,4-disubstituted-1H-imidazoles can be achieved through the cyclization of vinyl azides with amidines. acs.org A bromophenyl group can be incorporated into these structures, as seen in the synthesis of 2-(4-Bromophenyl)-4-phenyl-1H-imidazole. acs.org Furthermore, fused imidazole systems, such as imidazo[2,1-b]oxazoles, can be synthesized from precursors containing a bromophenyl moiety. mdpi.com The synthesis of annulated derivatives of 2,2′-biimidazole has also been accomplished through direct alkylation, a reaction for which a derivative of this compound could be suitable. researchgate.net

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is another privileged scaffold in drug discovery. researchgate.netnih.gov The construction of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea or guanidine derivative. Chalcones, which can be synthesized from phenylacetic acid precursors, are common starting materials for pyrimidine synthesis. ias.ac.in For instance, pyrimidine derivatives can be prepared by reacting chalcones with guanidine hydrochloride. ias.ac.ininnovareacademics.in The versatility of the pyrimidine scaffold allows for extensive structural modification to achieve desired biological activities. nih.gov

The utility of this compound extends to the synthesis of a broader range of heterocycles containing nitrogen and oxygen. The reactivity of the bromophenyl group is key to forming various fused heterocyclic systems. For example, 3-(4-bromobenzoyl)prop-2-enoic acid is used as a precursor to synthesize heterocycles like pyrimidine thiones, pyrans, pyridines, and phthalazinones. researchgate.net Similarly, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of oxygen-containing heterocycles, such as functionalized benzo[b]furans, can also be achieved through cyclization reactions of appropriately substituted phenols, a strategy where bromophenyl precursors can be employed. semanticscholar.org

Table 2: Examples of Heterocycles Synthesized from Bromophenyl Precursors

| Heterocycle Class | Synthetic Precursor Example |

|---|---|

| Imidazoles | 2-(4-Bromophenyl)-4-phenyl-1H-imidazole from a brominated precursor. acs.org |

| Pyrimidines | Thiophene-linked pyrimidopyrimidines from chalcones. ias.ac.in |

| Oxadiazoles | 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole. nih.gov |

The total synthesis of natural products is a significant field in organic chemistry that demonstrates the power of synthetic methodologies. epfl.chwiley.com While this compound itself may not be a common starting material for a wide range of natural products, derivatives of bromophenylacetic acid are found in nature and have been synthesized. For example, the synthesis of the natural product 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid has been accomplished through reactions involving the corresponding benzyl bromides. nih.gov The synthesis of complex C-O ring-containing natural products often involves intricate cyclization strategies where halogenated precursors can play a key role. organic-chemistry.org Similarly, the synthesis of bromopyrrole natural products like (–)-Agelastatin A involves the introduction of bromine in the final steps, but the core structure is built using versatile synthetic intermediates. nih.gov

Building Block for Heterocyclic Compounds

Contribution to the Synthesis of Advanced Materials and Polymers

The direct application of this compound as a monomer in polymerization is not extensively documented. However, its true value in materials science lies in its role as a precursor to highly functionalized molecules with specific electronic and photophysical properties. A prominent example is its utility in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

A key derivative, 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is a critical component in the development of advanced OLEDs. chemimpex.comnbinno.comnbinno.com This compound often serves as a host material for phosphorescent emitters or as a component in the electron transport layer (ETL). nbinno.com The presence of the bromophenyl group, derived from this compound precursors, imparts desirable electron-withdrawing characteristics, which are vital for efficient charge transport and injection within OLED devices. nbinno.comnbinno.com This ultimately contributes to improved device performance, including higher luminescence efficiency and longer operational lifetimes. nbinno.com

The synthesis of such triazine-based materials typically involves the cyclotrimerization of nitriles. In this context, this compound would be a starting material for the synthesis of 2-bromobenzonitrile, a key intermediate. While the direct conversion is not explicitly detailed in readily available literature, a plausible synthetic pathway would involve the hydrolysis of the acetate to 2-(2-bromophenyl)acetic acid, followed by amidation and subsequent dehydration to yield the 2-bromobenzonitrile. This nitrile can then undergo trimerization, often catalyzed by strong acids or metal catalysts, to form the desired 1,3,5-triazine ring. google.com

The properties of materials derived from this compound are summarized in the table below:

| Material/Derivative | Application Area | Key Properties Attributed to this compound Moiety |

| 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | Organic Light-Emitting Diodes (OLEDs) | Enhanced electron transport, high thermal stability, improved charge injection. nbinno.com |

| Poly(arylene-ethynylene)s (potential) | Organic Electronics, Sensors | The bromophenyl group allows for Sonogashira cross-coupling reactions to introduce alkyne linkages, forming conjugated polymer backbones. |

| Substituted Biphenyl Polymers (potential) | Liquid Crystals, Functional Polymers | The bromine atom serves as a reactive handle for Suzuki cross-coupling reactions to create biphenyl structures within a polymer chain. |

Reagent in Fine Chemical Production and Specialty Organic Synthesis

The chemical reactivity of this compound, particularly the presence of the bromine atom on the aromatic ring, makes it a highly valuable reagent in the synthesis of fine chemicals and complex organic molecules, including pharmaceuticals.

One notable application is in the synthesis of the atypical antipsychotic drug, Asenapine. Methyl this compound is a documented reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product and synthetic intermediate of Asenapine. chemicalbook.com The synthesis of Asenapine itself involves intermediates that can be derived from precursors like this compound. google.comchemicalbook.com

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The most common of these reactions involving this compound and its esters are:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds. researchgate.netresearchgate.net This is a widely used method for constructing complex molecular frameworks.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing various organic compounds, including those with applications in materials science and pharmaceuticals.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. organic-chemistry.orgwikipedia.org This is a powerful tool for the synthesis of conjugated systems found in many advanced materials and biologically active molecules.

The following table provides examples of such reactions, showcasing the utility of this compound derivatives in fine chemical synthesis:

| Reaction Type | Substrates | Catalyst/Reagents | Product | Application/Significance |

| Suzuki-Miyaura Coupling | 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂, Ligand-free, Aqueous isopropanol | 2-Aryl-substituted pyridine | Synthesis of natural products, pharmaceuticals, and advanced functional materials. researchgate.net |

| Heck Coupling | Aryl bromide, Styrene | Pd(OAc)₂, Tetrahydropyrimidinium salt (carbene ligand), K₂CO₃, DMF/H₂O | Substituted stilbene | Synthesis of stilbenoids with potential biological activities. nih.gov |

| Sonogashira Coupling | Aryl bromide, Terminal alkyne | Pd(acac)₂, Hydrazone ligand, CuI, K₃PO₄, DMSO | Internal alkyne | Construction of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org |

| Pharmaceutical Intermediate Synthesis | trans-N-Methyl-2-(2-bromophenyl)-3-(2-hydroxy-5-chlorophenyl)-pyrrolidine | Cesium carbonate, N,N-dimethylglycine, Copper iodide, Dioxane | Asenapine precursor | Key step in the synthesis of the antipsychotic drug Asenapine. google.com |

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 2 2 Bromophenyl Acetate

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular identity. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental composition.

For Methyl 2-(2-bromophenyl)acetate, HRMS provides a precise mass measurement that can distinguish its molecular formula, C9H9BrO2, from other potential formulas with the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. nih.gov

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 51% and 49%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: the [M]+ peak corresponding to the molecule containing 79Br, and the [M+2]+ peak for the molecule containing 81Br, with a roughly 1:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Molecular Identity Data for Methyl this compound from HRMS

| Parameter | Value | Source |

| Molecular Formula | C9H9BrO2 | nih.gov |

| Theoretical Exact Mass | 227.97859 Da | nih.gov |

| Nominal Molecular Weight | 229.07 g/mol | nih.govchemicalbook.comsigmaaldrich.com |

| Expected Isotopic Peaks | [M]+, [M+2]+ | |

| Expected Intensity Ratio | ~1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Methyl this compound, the spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl ester protons.

Aromatic Protons (C₆H₄): The four protons on the phenyl ring are chemically non-equivalent and will appear as a complex multiplet pattern in the downfield region of the spectrum (typically 7.1-7.6 ppm). The splitting patterns arise from spin-spin coupling between adjacent protons.

Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are adjacent to an aromatic ring but have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their position is influenced by the adjacent aromatic ring and the ester group, typically appearing around 3.8 ppm. chemicalbook.com

Methyl Protons (CH₃): The three protons of the methyl group of the ester are equivalent and have no neighboring protons, resulting in a distinct singlet signal, typically found around 3.7 ppm.

Table 2: Predicted ¹H NMR Spectral Data for Methyl this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.1 - 7.6 | Multiplet | 4H |

| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |

| Methyl (-OCH₃) | ~3.7 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. In a broadband-decoupled ¹³C NMR spectrum of Methyl this compound, each unique carbon atom produces a single peak.

The spectrum is expected to show nine distinct signals:

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears furthest downfield, typically in the 160-175 ppm range. libretexts.org

Aromatic Carbons (C₆H₄): The six carbons of the phenyl ring are non-equivalent. The carbon atom directly bonded to the bromine (C-Br) is typically found around 122-125 ppm, while the other five aromatic carbons appear in the 127-135 ppm range. libretexts.org

Methylene Carbon (-CH₂-): The benzylic carbon appears in the range of 35-45 ppm.

Methyl Carbon (-OCH₃): The methyl ester carbon is shielded and appears further upfield, typically around 50-55 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C=O) | 170 - 172 |

| Aromatic C-CH₂ | 133 - 135 |

| Aromatic C-H | 127 - 133 |

| Aromatic C-Br | 123 - 125 |

| Methyl (-OCH₃) | 51 - 53 |

| Methylene (-CH₂-) | 40 - 42 |

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the molecular structure by establishing through-bond and through-space connectivities between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In Methyl this compound, COSY would be used to confirm the connectivity between the protons on the aromatic ring, helping to assign their specific positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. For this molecule, an HSQC spectrum would show a correlation peak between the methylene protons (~3.8 ppm) and the methylene carbon (~41 ppm), as well as a correlation between the methyl protons (~3.7 ppm) and the methyl carbon (~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. Key HMBC correlations would include signals from the methylene protons (~3.8 ppm) to the carbonyl carbon (~171 ppm) and to the aromatic carbons, confirming the attachment of the acetate (B1210297) group to the phenyl ring.

Table 4: Expected Key 2D NMR Correlations for Methyl this compound

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | Aromatic H ↔ Adjacent Aromatic H | Confirms ortho, meta, and para relationships of aromatic protons. |

| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Connects the methylene proton signal to its carbon signal. |

| -OCH₃ (¹H) ↔ -OCH₃ (¹³C) | Connects the methyl proton signal to its carbon signal. | |

| HMBC | -CH₂- (¹H) ↔ C=O (¹³C) | Confirms the methylene group is adjacent to the carbonyl group. |

| -OCH₃ (¹H) ↔ C=O (¹³C) | Confirms the methyl group is part of the ester functionality. | |

| -CH₂- (¹H) ↔ Aromatic Carbons (¹³C) | Confirms the attachment of the acetate side chain to the phenyl ring. |

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like Methyl this compound. The most common mode for this type of analysis is reverse-phase HPLC. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column.

Purity Assessment: The compound will elute from the column at a specific retention time. A highly pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and their area percentage can be used to quantify the purity of the sample.

Reaction Monitoring: HPLC is also a powerful tool for monitoring reaction progress. rsc.org For example, in a reaction where Methyl this compound is a starting material, small aliquots can be taken from the reaction mixture at different time intervals. By analyzing these aliquots via HPLC, one can observe the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. This allows for the determination of reaction kinetics and helps to identify the optimal time to stop the reaction.

Table 5: Typical HPLC Method Parameters for Analysis of this compound Derivatives

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is primarily used for assessing purity, identifying impurities, and monitoring the progress of its synthesis. pacificbiochem.com The compound, particularly its ester forms like methyl or ethyl this compound, is sufficiently volatile for GC analysis. nih.govchemicalbook.comchemicalbook.com

When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for separation but also mass spectra for definitive identification of the compound and any related substances. The electron ionization (EI) mass spectrum of a compound like 2-(2-bromophenyl)acetic acid, a close precursor, shows characteristic fragmentation patterns that aid in its identification. nih.gov For instance, the analysis of bromophenylmercapturic acids, which are structurally related, involves hydrolysis, acetylation, and subsequent analysis by GC with a flame ionization detector (FID). nih.gov Similarly, methods have been developed for the quantification of bromophenols in water by converting them to their more volatile acetate derivatives, which are then analyzed by GC-MS. researchgate.netnih.gov This derivatization strategy highlights the suitability of the acetate functional group for GC-based analysis. researchgate.net

Research Findings: In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase coated on the column walls. For methyl this compound, GC-MS analysis provides a distinct peak at a specific retention time, and its mass spectrum serves as a molecular fingerprint. nih.gov The mass spectrum of the related 2-(2-bromophenyl)acetic acid shows key fragments that confirm its structure. nih.gov

Table 1: GC-MS Data for 2-(2-Bromophenyl)acetic acid nih.gov

| m/z (Mass-to-charge ratio) | Relative Intensity |

| 135 | 99.99 |

| 169 | 28.00 |

| 171 | 27.40 |

| 90 | 21.50 |

| 91 | 20.10 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netkurouskilab.com These methods are invaluable for confirming the identity of this compound by identifying its key chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For an ester like methyl or ethyl this compound, the most characteristic absorption bands include:

C=O Stretch: A strong, sharp peak typically appears in the region of 1730-1750 cm⁻¹ for the carbonyl group of the ester. nih.govchemicalbook.com

C-O Stretch: The stretching vibrations of the ester C-O bonds are usually observed in the 1000-1300 cm⁻¹ range. chemicalbook.com

Aromatic C=C Stretch: The benzene (B151609) ring gives rise to several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The IR spectrum provides a unique fingerprint for the molecule, allowing for rapid identification and functional group analysis. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. americanpharmaceuticalreview.com For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds that are weak absorbers in the IR, such as the C=C bonds of the aromatic ring. spectroscopyonline.com The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Key IR Absorption Bands for Phenylacetate (B1230308) Derivatives kurouskilab.comchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₂) | Stretching | 2850 - 2960 |

X-ray Crystallography for Solid-State Structure Determination

Research Findings: The crystal structure of 2-(2-Bromophenyl)acetic acid was determined to be monoclinic. nih.gov The analysis revealed that the carboxyl group is twisted significantly out of the plane of the benzene ring, at an angle of 76.2(3)°. nih.gov In the crystal, molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds. These dimers are further linked into layers by weak C—H···O interactions. nih.gov This detailed structural information is crucial for understanding the compound's physical properties and intermolecular interactions in the solid state.

Table 3: Crystal Data and Structure Refinement for 2-(2-Bromophenyl)acetic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.723 |

Computational Chemistry and Theoretical Studies on 2 2 Bromophenyl Acetate Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to determine the electronic structure of organic compounds, providing a basis for predicting their stability and reactivity. nih.govorientjchem.org For 2-(2-bromophenyl)acetate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties.

From the optimized molecular geometry, a set of global reactivity descriptors can be calculated. researchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species. mdpi.com

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated from orbital energies using Koopmans' theorem (I ≈ -EHOMO; A ≈ -ELUMO).

Global Reactivity Descriptors : Parameters such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from I and A. Chemical hardness (η = (I-A)/2) measures the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω = μ²/2η) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

These calculations provide a quantitative framework for assessing the reactivity of this compound, identifying the most likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.254 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.031 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.223 |

| Ionization Potential (I) | -EHOMO | 0.254 |

| Electron Affinity (A) | -ELUMO | 0.031 |

| Chemical Hardness (η) | (I - A) / 2 | 0.1115 |

| Electronegativity (χ) | (I + A) / 2 | 0.1425 |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | 0.091 |

Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. Theoretical calculations can map out the entire reaction coordinate, identifying key intermediates, and, most importantly, the transition states (TS) that connect them. ic.ac.ukrsc.org

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. By locating the TS structure, its energy can be calculated, which allows for the determination of the activation energy (Ea) of the reaction. This provides direct insight into the reaction kinetics.

Vibrational frequency analysis is performed on the calculated stationary points. A stable reactant, intermediate, or product will have all real (positive) vibrational frequencies. A transition state is uniquely characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic movement that transforms the reactant into the product. researchgate.netarkat-usa.org

Table 2: Hypothetical Calculated Energies for the Acid-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| TS1 | Transition state for carbonyl protonation | +5.2 |

| Intermediate 1 | Protonated ester | -10.1 |

| TS2 | Transition state for water attack | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | +12.5 |

| TS3 | Transition state for alcohol elimination | +18.3 |

| Products | 2-(2-Bromophenyl)acetic acid + Acetate (B1210297) | -5.7 |

Note: Values are illustrative and represent a plausible reaction energy profile.

Conformational Analysis and Stereochemical Considerations in Derivatives

For this compound, key rotatable bonds include the C-C bond between the phenyl ring and the acetyl group, and the C-O bond of the ester. Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy at each point. This process identifies the low-energy conformers. For each stable conformer, a full geometry optimization and frequency calculation is performed to confirm it as a true minimum.

In a study of substituted phenylacetates, it was found that multiple stable conformers exist, defined by the orientation of the substituent groups. acs.org Similar analysis for this compound would likely reveal several stable conformers differing in the dihedral angle between the phenyl ring and the carboxyl group, as well as the orientation of the acetate moiety.

Furthermore, if derivatives of this compound are synthesized that contain chiral centers, computational chemistry becomes a powerful tool for determining their absolute stereochemistry. Techniques like Vibrational Circular Dichroism (VCD) spectroscopy, when combined with quantum-mechanical calculations, can unambiguously assign the absolute configuration of a chiral molecule in solution. acs.orgnih.govresearchgate.net The process involves calculating the theoretical VCD spectrum for a specific enantiomer and comparing it to the experimental spectrum. A match between the signs and relative intensities of the VCD bands confirms the stereochemistry. acs.org This approach is particularly valuable for flexible molecules where obtaining suitable crystals for X-ray crystallography can be challenging. acs.orgnih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cortho-Cipso-Cα-Ccarbonyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | ~90° | 0.00 | 65.1 |

| 2 | ~180° | 0.55 | 25.3 |

| 3 | ~45° | 1.20 | 9.6 |

Note: Values are hypothetical, illustrating a typical outcome of conformational analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is essential for structure elucidation and characterization. Theoretical calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. acs.orgresearchgate.net The calculation yields isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. acs.org For this compound, this would involve calculating the ¹H and ¹³C chemical shifts. Comparing the predicted spectrum with the experimental one can confirm assignments and validate the proposed structure. For atoms bonded to heavy elements like bromine, relativistic effects can be significant and may need to be considered for high accuracy. acs.orgresearchgate.net

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the fundamental vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. nih.govkfupm.edu.sa Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. orientjchem.org For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the ester group and various C-H and C-C vibrations of the aromatic ring.

The process of comparing theoretical and experimental data is a critical validation step. researchgate.net A strong correlation between the predicted and measured spectra provides high confidence in both the structural assignment of the molecule and the accuracy of the computational model used. nih.gov

Table 4: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data for this compound

| Parameter | Functional Group | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR (δ, ppm) | Carbonyl (C=O) | 170.5 | 165-175 |

| Aromatic (C-Br) | 123.8 | 120-130 | |

| Aromatic (C-H) | 128.0 - 134.2 | 125-135 | |

| Methylene (B1212753) (-CH₂-) | 40.1 | 35-45 | |

| ¹H NMR (δ, ppm) | Aromatic (Ar-H) | 7.2 - 7.6 | 7.0-7.8 |

| Methylene (-CH₂-) | 3.85 | 3.5-4.0 | |

| IR Frequency (cm⁻¹) | C=O Stretch | 1745 (scaled) | 1735-1750 |

| C-O Stretch | 1230 (scaled) | 1200-1250 |

Future Directions and Emerging Research Avenues for 2 2 Bromophenyl Acetate

Development of Novel and Sustainable Catalytic Systems for Transformations

The transformation of 2-(2-Bromophenyl)acetate, primarily through reactions involving the carbon-bromine bond, is a cornerstone of its utility. Future research is heavily focused on developing catalytic systems that are not only highly efficient but also economically and environmentally sustainable. The key direction is the move away from traditional palladium catalysts, which are often expensive and can leave toxic residual metals in the final products.

Key research trends include:

Precious-Metal-Free Catalysis: A significant push is being made to develop catalytic systems based on earth-abundant and less toxic metals. Furthermore, metal-free approaches, such as visible-light organic photoredox catalysis, are emerging as powerful methods for constructing carbon-nitrogen (C-N) bonds under mild conditions, eliminating the need for any metal catalyst. chemrxiv.org

Heterogeneous and Recyclable Catalysts: To improve sustainability, research is directed towards developing heterogeneous catalysts. These catalysts, such as palladium immobilized on porous organic polymers or silica (B1680970) supports, can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. doi.orgmdpi.com This approach simplifies product purification and reduces waste.

Advanced Ligand Development: For reactions that still rely on palladium, the design of sophisticated phosphine (B1218219) ligands continues to be important. These ligands can enhance catalyst activity, stability, and selectivity, allowing for lower catalyst loadings and milder reaction conditions, which contributes to a more sustainable process. researchgate.net

| Catalyst Type | Description | Advantages | Research Focus |

| Photoredox Catalysts | Organic dyes that use visible light to drive chemical reactions. chemrxiv.org | Metal-free, mild reaction conditions (room temperature), sustainable. chemrxiv.org | C-N cross-coupling reactions. chemrxiv.org |

| Heterogeneous Pd Catalysts | Palladium nanoparticles supported on materials like silica or porous polymers. doi.orgmdpi.com | Reusable, easy to separate from product, low Pd loading, often phosphine-ligand-free. doi.orgmdpi.com | Suzuki-Miyaura and Heck cross-coupling reactions in aqueous media. doi.orgmdpi.com |

| Biocatalysts | Catalysts derived from biological sources, such as plants capable of phytoremediation. researchgate.net | Utilizes natural processes, can operate at room temperature, environmentally friendly. researchgate.net | Ullmann-type coupling reactions. researchgate.net |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are gradually shifting from traditional batch production to continuous manufacturing, with flow chemistry as a core technology. pharmasalmanac.com This paradigm shift offers significant advantages in terms of safety, efficiency, and product consistency. This compound and its derivatives are well-suited for integration into these modern manufacturing processes.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. pharmasalmanac.com This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions that can be difficult to manage in large batch reactors. pharmasalmanac.comchemicalindustryjournal.co.uk

Key advantages for transformations of this compound include:

Enhanced Safety: Many cross-coupling reactions require hazardous reagents or generate significant heat. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly reducing safety risks. d-nb.info

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, fewer impurities, and faster reaction times compared to batch processing. acs.org For instance, some reactions that take hours in a batch reactor can be completed in seconds or minutes in a flow system. acs.org

Seamless Multi-Step Synthesis: Flow systems allow for the coupling of multiple reaction steps without the need for isolating and purifying intermediates. nih.gov This telescoping of reactions streamlines the entire synthesis process, reducing waste and operational time.

Application of Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the entire lifecycle of chemicals like this compound, from its synthesis to its use in creating other molecules.

The traditional synthesis of this compound often involves refluxing 2-(2-bromophenyl)acetic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.comchemicalbook.com While effective, this process can be improved by applying green chemistry principles.

| Green Chemistry Principle | Application in the Context of this compound |

| Waste Prevention | Utilizing high-yield catalytic reactions (e.g., Suzuki, Heck) for derivatization to minimize byproduct formation. mdpi.com |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like dichloromethane (B109758) (used in extraction) with greener alternatives. chemicalbook.com Developing catalytic systems that avoid toxic heavy metals. chemrxiv.org |

| Designing Safer Chemicals | Synthesizing derivatives with improved environmental biodegradability. atiner.gr |

| Safer Solvents and Auxiliaries | Performing reactions in water or other environmentally benign solvents instead of traditional organic solvents. doi.org |

| Design for Energy Efficiency | Using microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating. pharmasalmanac.commdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials, although this is a long-term goal for aromatic compounds. atiner.gr |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste and improve efficiency. mdpi.com |

Exploration of New Chemical Space through Diverse Derivatization Strategies

"Chemical space" refers to the vast number of possible molecules that could theoretically be created. A key area of future research is to use this compound as a starting point to explore new and underexplored regions of this space. acs.orgnih.gov By systematically modifying its structure, chemists can generate libraries of novel compounds that may possess unique biological or material properties.

The structure of this compound offers two primary points for modification: the aryl bromide group and the acetate (B1210297) ester function. This dual functionality allows for a wide range of derivatization strategies.

Modifications at the Aryl Bromide: The carbon-bromine bond is a versatile handle for numerous cross-coupling reactions. This allows for the introduction of a wide variety of substituents onto the aromatic ring, including:

Aryl and heteroaryl groups (via Suzuki reaction). mdpi.com

Alkenes (via Heck reaction). mdpi.com

Amines (via Buchwald-Hartwig or Ullmann reactions). chemrxiv.orgresearchgate.net

Alkynes (via Sonogashira reaction).

Modifications at the Acetate Group: The ester can be readily transformed into other functional groups, such as:

Carboxylic acids (via hydrolysis).

Amides (via reaction with amines).

Alcohols (via reduction).

By combining these strategies, a vast and diverse library of compounds can be created from a single, readily available starting material. This exploration of new chemical space is fundamental to discovering new drug candidates, agrochemicals, and advanced materials. nih.govsfb1309.de

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-bromophenyl)acetate derivatives for reproducibility?

- Methodology : The esterification of 2-(2-bromophenyl)acetic acid with methanol in the presence of catalytic H₂SO₄ (85°C, 3 hours) yields methyl this compound with 95% efficiency. Key steps include reflux conditions, extraction with diethyl ether, and purification via acid-base washes. Characterization by ¹H/¹³C-NMR and TLC (Rf = 0.45 in 5% EtOAc:Hexanes) ensures product integrity . For malonate derivatives (e.g., dimethyl 2-(2-bromophenyl)malonate), sodium hydride-mediated alkylation of the parent acetate in dimethyl carbonate achieves 85% yield after flash chromatography .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodology : Combine spectroscopic and elemental analysis:

- ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.08–7.55 ppm) and ester/acetate groups (δ 3.69–3.78 ppm) .

- CHNS elemental analysis : Validates stoichiometry (e.g., C% 41.85–50.32, S% 6.70–8.60 for triazole-thioacetate derivatives) .

- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.35 for malonates) .

Q. How should researchers handle stability and storage of this compound intermediates?